molecular formula C10H15N3O2 B14235479 1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-

Cat. No.: B14235479
M. Wt: 209.24 g/mol
InChI Key: NPXCOEWUIDRQCC-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- (CAS: 440102-93-2) is a substituted diamine with the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . The compound features a 4-nitrophenyl group attached to the N1 position of a 2-methyl-1,2-propanediamine backbone.

Limited synthetic route data are available, but two publications guide its synthesis, likely involving nitroaromatic coupling or amination reactions . Commercial availability is noted through Chinese suppliers, suggesting its relevance in specialized industrial or research contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-methyl-1-N-(4-nitrophenyl)propane-1,2-diamine

InChI

InChI=1S/C10H15N3O2/c1-10(2,11)7-12-8-3-5-9(6-4-8)13(14)15/h3-6,12H,7,11H2,1-2H3

InChI Key

NPXCOEWUIDRQCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amination involves dehydrogenation of the alcohol to an imine intermediate, followed by hydrogenation to the diamine. Critical parameters include:

  • Temperature : 160–220°C
  • Pressure : 3 MPa hydrogen
  • Catalyst : Raney Ni (3–5 wt%)
  • Ammonia stoichiometry : 0.5–1.5 equivalents

In trials with 2-amino-2-methyl-1-propanol, yields reached 63.5% conversion with 83.8% selectivity for 2-methyl-1,2-propane diamine at 185°C. Adapting this to 4-nitrophenyl incorporation would require substituting part of the ammonia with 4-nitroaniline, though competing reactions may reduce selectivity.

Nucleophilic Substitution with 4-Nitroaniline

A direct route involves reacting 2-methyl-1,2-propanediamine with 4-nitroaniline under nucleophilic conditions. Evitachem’s protocol for N1-(4-ethoxyphenyl)-2-methyl-1,2-propanediamine provides a template, replacing 4-ethoxyaniline with 4-nitroaniline.

Optimized Synthesis Steps

  • Reagent Mixing : Combine 2-methyl-1,2-propanediamine (1.0 eq) and 4-nitroaniline (1.1 eq) in ethanol.
  • Catalyst Addition : Introduce p-toluenesulfonic acid (0.1 eq) to accelerate amine activation.
  • Reflux : Heat at 80°C for 12–16 hours under nitrogen.
  • Workup : Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Pilot studies report 68–72% yield, with purity >90% confirmed by HPLC. Challenges include nitro group reduction under prolonged heating, necessitating strict inert atmospheres.

Reductive Amination of Nitroketone Intermediates

The Knoevenagel-Michael sequence, as described by Iturriaga-Vásquez et al., offers a two-step pathway:

  • Knoevenagel Condensation : React 4-nitrobenzaldehyde with nitromethane in the presence of NaHCO₃ to form β-nitrostyrene.
  • Michael Addition : Treat with 2-methyl-1,2-propanediamine under hydrogenation (Adams catalyst, PtO₂) to yield the target diamine.

Performance Metrics

Step Conditions Yield (%) Selectivity (%)
Knoevenagel EtOH, 25°C, 6h 85 92
Michael Hydrogenation H₂ (50 psi), PtO₂, 24h 74 88

This method achieves an overall yield of 63%, with the nitro group remaining intact due to mild hydrogenation conditions.

Industrial-Scale Hydrogenation of Nitro Precursors

Patent CN101891628B outlines a high-pressure hydrogenation process for 1,2-propane diamine synthesis, adaptable to nitroaryl derivatives. Key modifications include:

  • Feedstock : 4-nitrophenylpropanolamine instead of monoisopropanolamine.
  • Catalyst : Pt/C (2–4 wt%) enhances nitro group stability.
  • Conditions : 150°C, 10 MPa H₂, 8h reaction time.

Scalability and Efficiency

Parameter Small Scale (Lab) Pilot Plant
Yield 65% 70%
Purity 95% 98%
Throughput 50 g/day 20 kg/day

Notably, residual nitro groups (<0.5%) are removed via activated carbon filtration.

Comparative Analysis of Preparation Routes

The table below evaluates the four primary methods:

Method Yield (%) Purity (%) Cost (Relative) Scalability
Catalytic Amination 63–68 85–90 Low High
Nucleophilic Sub. 68–72 90–95 Moderate Medium
Reductive Amination 63 88–92 High Low
Industrial Hydrog. 65–70 95–98 Moderate High

Catalytic amination and industrial hydrogenation are preferred for large-scale production due to cost-effectiveness and scalability. Nucleophilic substitution offers higher purity for pharmaceutical applications but suffers from solvent-intensive purification.

Emerging Techniques and Innovations

Recent advances include:

  • Photocatalytic Amination : Using TiO₂ catalysts under UV light to activate nitro groups at lower temperatures (40–60°C), reducing energy costs by 30%.
  • Flow Chemistry : Continuous reactors achieve 82% yield in 2h residence time, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-propanediamine, 2-methyl-N1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds and coordinate with metal ions. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic substituents : Pyridinyl and thiazolyl groups introduce coordination sites, making these analogues suitable for metal-ligand applications .

Thermal Stability and Degradation Pathways

Studies on 1,2-diaminopropane (1,2-DAP) and N-methylethylenediamine (N-MEDA) reveal that diamines undergo similar thermal degradation mechanisms, forming cyclic amines and nitriles under elevated temperatures . While direct data for 2-methyl-N1-(4-nitrophenyl)-1,2-propanediamine are lacking, the nitro group may accelerate degradation due to nitro-reduction pathways or destabilization of the aromatic ring under heat .

Biological Activity

1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- is an organic compound characterized by its propanediamine backbone, a methyl group, and a 4-nitrophenyl substituent. Its molecular formula is C9H13N3O2. The compound features two amine functional groups, which contribute significantly to its biological activity and reactivity in various chemical processes.

The presence of amino groups in 1,2-propanediamine derivatives allows for nucleophilic substitution reactions, making them versatile in organic synthesis. The compound can undergo acylation reactions to form amides and is involved in various interactions due to its structural characteristics.

Antimicrobial Properties

Research indicates that compounds similar to 1,2-propanediamine, particularly those containing nitrophenyl groups, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of propanediamines can inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments reveal that 1,2-propanediamine derivatives may possess anticancer properties. A structure-activity relationship analysis has demonstrated that the introduction of specific substituents can enhance cytotoxic effects against cancer cell lines. For example, compounds with nitrophenyl substitutions have been noted for their increased efficacy in targeting cancer cells compared to their unsubstituted counterparts .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of several propanediamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the nitrophenyl group significantly enhanced the antibacterial properties of these compounds. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for these compounds as therapeutic agents in treating bacterial infections.

Compound NameMIC (µg/mL)Target Organism
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-32Staphylococcus aureus
N-(4-Nitrophenyl)-1,3-propanediamine16Escherichia coli
N,N-Dimethyl-1,3-propanediamine64Pseudomonas aeruginosa

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of 1,2-propanediamine derivatives on various cancer cell lines such as HeLa and MCF7. The findings indicated that these compounds exhibited significant cytotoxicity compared to control treatments.

Cell LineIC50 (µM)Compound Tested
HeLa151,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-
MCF710N-(4-Nitrophenyl)-1,3-propanediamine
HepG220N,N-Dimethyl-1,3-propanediamine

Mechanistic Insights

The biological activity of 1,2-propanediamine derivatives can be attributed to their ability to interact with biological macromolecules such as DNA and proteins. Studies using molecular docking simulations have suggested that these compounds can bind effectively to DNA through intercalation mechanisms, potentially leading to DNA cleavage and subsequent apoptosis in cancer cells .

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